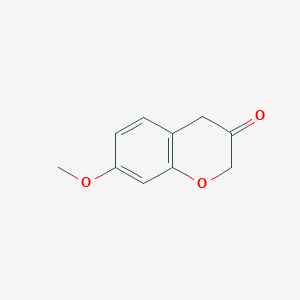

7-Methoxychroman-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)CO2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472106 | |

| Record name | 7-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76322-24-2 | |

| Record name | 7-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methoxychroman-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxychroman-3-one is a heterocyclic ketone belonging to the chromanone family, a class of compounds that form the core structure of many biologically active flavonoids and isoflavonoids. While extensively substituted chromanones have been the subject of significant research in medicinal chemistry, the parent compound, this compound, serves as a crucial, yet less documented, building block. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and potential reactivity. This document aims to be a foundational resource for researchers utilizing this scaffold in the development of novel therapeutics and other advanced materials.

Introduction: The Significance of the Chromanone Scaffold

The chromanone skeleton, a benzopyranone system, is a privileged scaffold in drug discovery. Its presence in a vast array of natural products with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has cemented its importance. This compound, with its methoxy group at the 7-position, represents a key intermediate for the synthesis of a variety of targeted derivatives. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the chromanone system, making it a versatile starting material for further functionalization.

Synthesis of this compound: A Proposed Pathway

While a definitive, optimized synthesis for this compound is not extensively reported in readily available literature, a plausible and chemically sound synthetic route can be constructed based on established methodologies for 3-chromanone synthesis. A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor derived from a 2'-hydroxyacetophenone.

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of 2'-Hydroxy-4'-methoxyacetophenone

The synthesis begins with the preparation of the key intermediate, 2'-hydroxy-4'-methoxyacetophenone. This can be achieved through the Fries rearrangement of 3-methoxyphenyl acetate or via direct Friedel-Crafts acylation of 3-methoxyphenol.

Step 2: Mannich Reaction for Aminomethylation

The Mannich reaction is a classic method for the aminomethylation of a carbon atom alpha to a carbonyl group.[1][2] In this proposed synthesis, 2'-hydroxy-4'-methoxyacetophenone would be reacted with formaldehyde and a secondary amine, such as dimethylamine, to introduce a dimethylaminomethyl group at the alpha position of the ketone.[2]

Step 3: Quaternization and Elimination

The resulting Mannich base is then quaternized, typically with methyl iodide, to form a quaternary ammonium salt. Subsequent treatment with a base will induce an elimination reaction, yielding an α,β-unsaturated ketone (a chalcone intermediate).

Step 4: Intramolecular Michael Addition

The final step involves the intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated system. This cyclization, often facilitated by a base, leads to the formation of the this compound ring system.

Experimental Protocol: A General Procedure for the Synthesis of 3-Chromanones via the Mannich Reaction Pathway

-

Step 1: Synthesis of the Mannich Base: To a solution of the 2'-hydroxyacetophenone derivative in ethanol, add an equimolar amount of formaldehyde (as a 37% aqueous solution) and a slight excess of a secondary amine (e.g., dimethylamine). The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

-

Step 2: Quaternization of the Mannich Base: The purified Mannich base is dissolved in a suitable solvent, such as acetone or acetonitrile, and treated with an excess of a quaternizing agent, like methyl iodide. The reaction is usually allowed to proceed at room temperature until the quaternary ammonium salt precipitates. The salt is then collected by filtration.

-

Step 3: Cyclization to the 3-Chromanone: The quaternary ammonium salt is suspended in a suitable solvent and treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce elimination and subsequent intramolecular cyclization. The reaction mixture is typically heated to ensure complete conversion. After cooling, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired 3-chromanone.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway to this compound.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. |

| Boiling Point | Predicted to be around 280-300 °C at atmospheric pressure. The boiling point of the unsubstituted chroman-3-one is reported as 281.5°C.[3] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the analysis of its functional groups and the known spectral data of similar chromanone structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit the following signals:

-

Aromatic Protons: Three protons on the aromatic ring, appearing as a characteristic set of signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a doublet.

-

Methylene Protons at C2 and C4: Two sets of methylene protons adjacent to the oxygen and the carbonyl group, respectively. These would likely appear as singlets or complex multiplets in the regions of δ 4.0-5.0 ppm (for C2-H₂) and δ 3.0-4.0 ppm (for C4-H₂).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group at the 7-position, expected to appear around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide key information about the carbon framework:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm, corresponding to the ketone carbonyl carbon (C3).

-

Aromatic Carbons: Six signals in the aromatic region (δ 100-165 ppm), with carbons attached to oxygen (C7 and C8a) appearing at the lower field end of this range.

-

Methylene Carbons: Two signals for the methylene carbons at C2 and C4.

-

Methoxy Carbon: A signal around δ 55-60 ppm for the methoxy group carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-O-C Stretch (Ether): Absorption bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Several bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 178. Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups, providing further structural information.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is governed by its key functional groups: the ketone, the ether linkage, and the activated aromatic ring.

-

Reactions at the Carbonyl Group: The ketone at the 3-position can undergo a variety of standard carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents.

-

Reactions at the α-Carbon (C2 and C4): The methylene groups adjacent to the carbonyl can be functionalized through enolate chemistry, allowing for alkylation, acylation, and condensation reactions.

-

Electrophilic Aromatic Substitution: The methoxy group at the 7-position is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the C6 and C8 positions.

Diagram: Reactivity of this compound

Caption: Key reaction sites and potential derivatizations of this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is scarce, the broader class of chromanones has demonstrated a wide range of biological activities. The 7-methoxy substitution is a common feature in many naturally occurring flavonoids with known therapeutic properties. Therefore, this compound is a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. Its potential applications in drug discovery are vast, with derivatization efforts likely to yield compounds with activities in areas such as:

-

Anticancer Agents: Many isoflavone and flavonoid derivatives with the chromanone core exhibit potent anticancer activity.

-

Anti-inflammatory Drugs: The chromanone scaffold is found in numerous compounds with anti-inflammatory properties.

-

Antioxidants: The phenolic nature of the chromanone ring system, even with the hydroxyl group masked as a methoxy ether, can contribute to antioxidant activity, and derivatives can be designed to enhance this property.

-

Neuroprotective Agents: Certain flavonoids have shown promise in the treatment of neurodegenerative diseases.

Conclusion

This compound, while not as extensively studied as its more complex derivatives, represents a cornerstone for the synthesis of a diverse array of potentially bioactive molecules. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, including a plausible synthetic route, expected physicochemical characteristics, and spectral data. The true value of this compound lies in its potential as a versatile building block for medicinal chemists and materials scientists. Further research into its synthesis, characterization, and derivatization is warranted to fully unlock the potential of this valuable scaffold.

References

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxychroman-3-one

Preamble: A Note on the Approach

Introduction to the Chromanone Scaffold and the Significance of 7-Methoxychroman-3-one

Chromanones are a class of heterocyclic compounds featuring a benzopyran-4-one core structure. This privileged scaffold is present in a wide array of natural products and synthetic molecules with significant biological activities, making them attractive targets in drug discovery and development. The substituent pattern on the chromanone ring system profoundly influences its physicochemical properties and pharmacological effects.

This compound, with its methoxy group at the C7 position, is a specific analog of interest. The electron-donating nature of the methoxy group can modulate the electronic properties of the aromatic ring, potentially influencing its reactivity and biological interactions. A definitive structural confirmation is the first critical step in understanding its potential applications.

The Analytical Blueprint: A Multi-faceted Spectroscopic Approach

The elucidation of a novel or synthesized compound's structure is never reliant on a single analytical technique. Instead, it is a synergistic process where each method provides a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | d | 1H | H-5 | The proton at the 5-position is ortho to the carbonyl group, leading to significant deshielding. It would appear as a doublet due to coupling with H-6. |

| ~6.50 | dd | 1H | H-6 | This proton is ortho to the ether oxygen and meta to the carbonyl group. It would be a doublet of doublets due to coupling with H-5 and H-8. |

| ~6.40 | d | 1H | H-8 | The proton at the 8-position is ortho to the ether oxygen and would be a doublet due to coupling with H-6. |

| ~4.50 | s | 2H | H-2 | The two protons at the 2-position are adjacent to the ether oxygen and would appear as a singlet. |

| ~3.80 | s | 3H | -OCH₃ | The three protons of the methoxy group are in a single chemical environment and would appear as a sharp singlet. |

| ~3.60 | s | 2H | H-4 | The two protons at the 4-position are adjacent to the carbonyl group and would appear as a singlet. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~205 | C-3 | The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~165 | C-7 | The aromatic carbon attached to the electron-donating methoxy group. |

| ~160 | C-8a | The quaternary aromatic carbon adjacent to the ether oxygen. |

| ~130 | C-5 | The aromatic CH carbon ortho to the carbonyl group. |

| ~115 | C-4a | The quaternary aromatic carbon adjacent to the carbonyl group. |

| ~108 | C-6 | The aromatic CH carbon ortho to the ether oxygen. |

| ~101 | C-8 | The aromatic CH carbon ortho to the ether oxygen. |

| ~70 | C-2 | The aliphatic carbon adjacent to the ether oxygen. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~45 | C-4 | The aliphatic carbon adjacent to the carbonyl group. |

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₁₀O₃. The expected exact mass of the molecular ion would be approximately 178.06 g/mol . A high-resolution mass spectrometer would be able to confirm this to several decimal places.

-

Key Fragmentation Pathways: Chromanones typically undergo characteristic fragmentation patterns. For this compound, we would anticipate:

-

Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for chromanones, leading to the cleavage of the heterocyclic ring. This would result in characteristic fragment ions.

-

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule, leading to a fragment ion with a mass of [M-28]⁺.

-

Loss of a methyl radical: The methoxy group can lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.

-

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumental Parameters (for an Electrospray Ionization - Time of Flight [ESI-TOF] Mass Spectrometer):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum of this compound

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Ketone (conjugated) |

| ~1600, ~1480 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Aliphatic ether |

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of the chromophore system.

Predicted UV-Vis Spectrum of this compound

The chromophore in this compound is the methoxy-substituted benzoyl system. We would expect to see two main absorption bands:

-

Band I: Around 300-330 nm, corresponding to the n → π* transition of the carbonyl group.

-

Band II: Around 250-280 nm, corresponding to the π → π* transitions of the aromatic ring.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute working solution with an absorbance value between 0.1 and 1.0 at the expected λmax.

Instrumental Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample.

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

Data Integration and Structure Confirmation: The Final Verdict

The definitive structure of this compound is confirmed by the convergence of data from all the aforementioned analytical techniques.

Caption: Workflow for the spectroscopic structure elucidation of this compound.

The process is as follows:

-

The proposed structure of this compound is used to predict the expected outcomes for each spectroscopic technique.

-

Experimental data is acquired using the detailed protocols.

-

The experimental data is compared with the predicted data.

-

If all experimental data are consistent with the predicted spectra, the structure is confirmed. Any discrepancies would necessitate a re-evaluation of the proposed structure or further experiments.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the careful application and interpretation of a suite of spectroscopic techniques. While this guide has been prepared on a predictive basis due to the current unavailability of experimental data, the principles, methodologies, and expected spectral features outlined provide a robust and scientifically rigorous framework for any researcher undertaking the synthesis and characterization of this and related chromanone compounds. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy, as detailed herein, will be essential for the unambiguous confirmation of its structure.

An In-depth Technical Guide to the Synthesis of 7-Methoxychroman-3-one

Foreword: The Strategic Importance of the Chroman-3-one Scaffold

The chroman-3-one framework is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds. Its unique stereoelectronic properties make it an invaluable building block for medicinal chemists and drug development professionals. Specifically, 7-Methoxychroman-3-one serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents in oncology and neuropharmacology.[1][2] The strategic placement of the methoxy group at the 7-position significantly influences the molecule's reactivity and biological interactions, making its efficient and scalable synthesis a topic of considerable interest. This guide provides a comprehensive overview of the prevalent synthetic pathways, delves into the mechanistic underpinnings of these transformations, and offers field-proven protocols for its preparation.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The synthesis of chroman-3-ones, including the 7-methoxy derivative, is dominated by strategies that construct the heterocyclic ring through an intramolecular cyclization event. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Intramolecular Friedel-Crafts Acylation of Phenoxypropanoic Acids

This is arguably the most direct and widely employed route for the synthesis of chroman-3-ones. The strategy relies on the acid-catalyzed cyclization of a 3-phenoxypropanoic acid precursor. The methoxy group at the meta-position of the starting phenol directs the electrophilic substitution to the ortho- and para-positions. Since one ortho-position is blocked by the ether linkage, the cyclization is directed to the other ortho-position (C6) or the para-position (C4) relative to the hydroxyl group. For 3-methoxyphenol, this leads to the desired this compound.

Reaction Scheme:

-

Step A: Williamson Ether Synthesis: 3-Methoxyphenol is reacted with a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) under basic conditions to form the corresponding ether.

-

Step B: Saponification: The resulting ester is hydrolyzed to the carboxylic acid.

-

Step C: Intramolecular Friedel-Crafts Acylation: The phenoxypropanoic acid is treated with a strong acid catalyst, which promotes cyclization and dehydration to yield the target chroman-3-one.

Mechanistic Causality:

The key transformation is the final cyclization step. Strong dehydrating acids like Polyphosphoric Acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are employed.[3][4] The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to forge the new carbon-carbon bond and close the heterocyclic ring. The methoxy group, being an activating ortho-, para-director, facilitates this cyclization.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Direct Condensation of Phenols with α,β-Unsaturated Acids

An alternative approach involves the direct reaction of a phenol with an α,β-ethylenically unsaturated carboxylic acid, such as acrylic acid, in the presence of a catalyst like polyphosphoric acid.[3] This method can be considered a one-pot variant of the Friedel-Crafts pathway, where the initial Michael addition of the phenol to the unsaturated acid to form the phenoxypropanoic acid intermediate and the subsequent cyclization occur concurrently or in sequence without isolation of the intermediate.

Causality and Field Insights:

While this method offers improved atom economy by avoiding the synthesis and isolation of the intermediate acid, it can sometimes lead to lower yields or the formation of undesired isomers, particularly with asymmetrically substituted phenols. The reaction conditions must be carefully controlled to favor the desired sequence of Michael addition followed by intramolecular acylation. Polyphosphoric acid serves as both the catalyst for the addition and the dehydrating agent for the cyclization.[4][5]

Part 2: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision based on a multi-parameter analysis. The following table summarizes the core attributes of the primary pathways.

| Pathway | Starting Materials | Key Reagent/Catalyst | Typical Yield | Advantages | Disadvantages/Limitations |

| Intramolecular Friedel-Crafts Acylation | 3-Methoxyphenol, 3-Halopropanoate | Polyphosphoric Acid (PPA), Eaton's Reagent | 60-80% | High yields, clean reaction, well-established. | Requires pre-synthesis of the carboxylic acid precursor (multi-step). Harsh acidic conditions. |

| Direct Condensation | 3-Methoxyphenol, Acrylic Acid | Polyphosphoric Acid (PPA) | 40-60% | One-pot procedure, better atom economy. | Lower yields, potential for side products and polymerization of acrylic acid.[3] |

| Reductive Cyclization of Chromones | 7-Methoxychromone derivatives | H₂, Pd/C | Variable | Access from different precursors. | Primarily yields chroman-4-ones or fully reduced chromans, not chroman-3-ones directly. Requires specific precursors not always readily available.[6] |

| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes | (NH₄)₂S₂O₈ | 70-90% (for chroman-4-ones) | Metal-free, mild conditions, good functional group tolerance. | Primarily developed for chroman-4-one synthesis; adaptation for chroman-3-ones is not straightforward and represents a research area.[7] |

Part 3: Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the robust intramolecular Friedel-Crafts acylation pathway.

Workflow Overview

Caption: Experimental workflow for this compound synthesis.

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate

-

Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 121 mmol), and acetone (100 mL).

-

Reaction: Add ethyl 3-bromopropanoate (11.2 mL, 88.6 mmol) dropwise to the stirring suspension.

-

Heating: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(3-methoxyphenoxy)propanoic acid

-

Reagents & Setup: In a 250 mL round-bottom flask, dissolve the crude ester from Step 1 in ethanol (80 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (4.8 g, 120 mmol) in water (20 mL).

-

Heating: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Step 3: Synthesis of this compound

-

Reagents & Setup: To a 100 mL round-bottom flask, add polyphosphoric acid (PPA) (approx. 50 g). Heat the PPA to 80-90°C with mechanical stirring to ensure it is fluid.

-

Reaction: Slowly add the 3-(3-methoxyphenoxy)propanoic acid (5.0 g, 25.5 mmol) in portions to the hot, stirring PPA. An exothermic reaction may be observed.

-

Heating: Maintain the reaction temperature at 90-100°C for 30-45 minutes. The solution will typically darken.

-

Work-up & Quenching: Cool the reaction mixture slightly and carefully pour it onto crushed ice (200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Part 4: Applications and Future Outlook

This compound is not merely a synthetic target but a versatile platform for further chemical exploration. Its ketone functionality allows for a wide range of subsequent reactions, including reductions, reductive aminations, and aldol condensations, to generate diverse libraries of compounds for biological screening.[1] The chroman-3-one core has been identified in molecules with potential cytotoxic activity against cancer cell lines.[1][8] The continued development of more efficient, greener, and stereoselective methods for the synthesis of this and related scaffolds will undoubtedly accelerate the discovery of new therapeutic agents.

References

- 1. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]

- 4. ijrpc.com [ijrpc.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 7-Methoxychroman-3-one and Its Structural Congeners

Preamble: The Scientific Rationale

In the landscape of medicinal chemistry, the chromanone scaffold, a core component of the flavonoid family, represents a "privileged structure." This designation is reserved for molecular frameworks that are consistently recognized by multiple biological targets, thereby exhibiting a broad spectrum of activities. While extensive research has illuminated the therapeutic potential of chroman-4-ones, their isomeric counterparts, the chroman-3-ones, remain a comparatively nascent field of investigation. This guide focuses on the specific molecule 7-Methoxychroman-3-one , a compound of significant interest due to the established bio-activity of its constituent parts: the chromanone core and the electron-donating 7-methoxy group.

Direct experimental data on this compound is notably scarce in current literature. Therefore, this technical guide adopts a predictive and analytical approach, grounded in the principles of structure-activity relationships (SAR). By synthesizing and critically evaluating the documented biological activities of structurally analogous compounds—primarily chroman-3-one derivatives and 7-methoxychroman-4-ones—we can construct a robust, evidence-based profile of the probable therapeutic potential of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a strategic framework for future investigation into this promising molecular entity.

Section 1: The Chroman-3-one Scaffold: Synthesis and Chemical Context

The biological evaluation of any compound is predicated on its accessibility. The synthesis of the chromanone core is a well-established area of organic chemistry. Chroman-4-ones, the more studied isomers, are typically synthesized via methods like the intramolecular Friedel-Crafts cyclization of 3-phenoxypropanoic acids.

The synthesis of the chroman-3-one core, however, requires a different strategic approach. A common pathway involves the selective oxidation of a corresponding chroman-3-ol, which itself can be derived from the reduction of a chroman-3,4-dione or through multi-step sequences starting from substituted phenols and acrolein derivatives. The precise placement of the methoxy group at the 7-position is achieved by selecting the appropriate starting phenol, in this case, 3-methoxyphenol (resorcinol monomethyl ether). Understanding these synthetic routes is critical for generating derivatives and scaling up production for comprehensive biological screening.

Section 2: Predicted Biological Activities of this compound Based on Analog Studies

Anticancer and Cytotoxic Potential

The most compelling evidence for the potential of this compound lies in the demonstrated anticancer properties of its structural relatives. Studies on various chromanone derivatives consistently highlight their ability to inhibit the proliferation of cancer cells.

Evidence from Chroman-3-one Derivatives: Research into 3-benzylidenechromanones, which feature the core chroman-3-one structure, has revealed significant cytotoxic activity against various cancer cell lines. The introduction of a pyrazoline ring at the 3-position can further enhance this activity, often surpassing that of reference compounds like quercetin[1]. This suggests that the C-3 position of the chromanone ring is a critical site for modification to modulate cytotoxic potency. The mechanism often involves the induction of oxidative stress, leading to increased intracellular reactive oxygen species (ROS), depletion of glutathione (GSH), and subsequent DNA damage, apoptosis, and autophagy[2].

Evidence from 7-Methoxychroman-4-one Derivatives: The influence of the 7-methoxy group is powerfully illustrated by studies on (E)-3-benzylidene-7-methoxychroman-4-one derivatives. In one key study, a series of these compounds were synthesized and evaluated for their cytotoxic effects. The derivative 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one (Compound 5b in the study) exhibited a cytotoxic profile superior to the standard chemotherapeutic drug etoposide against specific cancer cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroepithelioma)[3]. Another study on 7-methoxyisoflavanone (a 7-methoxychroman-4-one) also confirmed its potential anticancer and antioxidant activities[4].

This body of evidence strongly supports the hypothesis that this compound is a prime candidate for investigation as a cytotoxic agent. The 7-methoxy group likely enhances lipophilicity and modulates electronic properties, facilitating cellular uptake and target interaction, while the chroman-3-one core provides the foundational scaffold for inducing cell death pathways.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| 3-Benzylideneflavanone Derivative (1) | HT-29 (Colon) | ~8-20 µM | [2] |

| 3-Spiro-1-pyrazoline Derivative (3) | HT-29 (Colon) | ~15-30 µM | [2] |

| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 (Breast) | 7.56 µg/mL | [3] |

| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | SK-N-MC (Neuroepithelioma) | 9.64 µg/mL | [3] |

| Etoposide (Reference Drug) | MDA-MB-231 (Breast) | 12.04 µg/mL | [3] |

| Etoposide (Reference Drug) | SK-N-MC (Neuroepithelioma) | 10.4 µg/mL | [3] |

Note: IC₅₀ values from reference[3] are reported in µg/mL and are presented as such for direct comparison within that study.

Anti-inflammatory Activity

The chromone scaffold is a well-established pharmacophore for anti-inflammatory action. The drug Cromolyn, for instance, is a bis-chromone derivative. Research into chromone-3-carboxamides, derivatives functionalized at the C-3 position, has identified compounds with the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages[5]. Since overproduction of NO is a hallmark of inflammatory processes, its inhibition is a key therapeutic strategy. This suggests that the chroman-3-one core of this compound could similarly interact with inflammatory pathway targets, such as inducible nitric oxide synthase (iNOS).

Antioxidant and Radical Scavenging Activity

Flavonoids are renowned for their antioxidant properties, largely attributed to their ability to donate hydrogen atoms and scavenge free radicals. Studies on 7-methoxyisoflavanone (7-methoxychroman-4-one) have demonstrated its potential as an antioxidant[4]. Furthermore, 3-styrylchromone derivatives have been evaluated as potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavengers[6]. It is highly probable that this compound also possesses antioxidant capabilities, which would contribute to a cytoprotective effect in healthy cells and could synergize with its anticancer activity, as many cancers are associated with oxidative stress.

Section 3: Potential Mechanisms of Action

Based on the activities of its analogs, the primary mechanism of action for the anticancer effects of this compound would likely be the induction of apoptosis .

Apoptotic Pathway Induction: Derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have been shown to exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis[7]. This process is typically mediated by the activation of a cascade of cysteine proteases known as caspases. The signaling can proceed via two main routes: the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

References

- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxychroman-3-one Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromanone Scaffold in Medicinal Chemistry

The chromanone (2,3-dihydro-1-benzopyran-4-one) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and its ability to interact with a wide array of biological targets.[1] This oxygen-containing heterocyclic system serves as a versatile template for designing therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Structurally, chromanones differ from their unsaturated counterparts, chromones, by the absence of a C2-C3 double bond, a seemingly minor modification that results in significant variations in their biological profiles.[3]

While the majority of research has focused on the chroman-4-one isomer, the isomeric chroman-3-one core represents a less explored but equally promising scaffold. This guide focuses specifically on 7-methoxychroman-3-one and its derivatives, providing a technical overview of their synthesis, chemical properties, and burgeoning pharmacological potential. The methoxy group at the C7 position is a common feature in many bioactive flavonoids and is known to significantly influence their metabolic stability and cell permeability, making this particular subclass of chroman-3-ones an attractive area for drug discovery.[4]

Core Chemical Structure and Nomenclature

The fundamental structure of this compound features a bicyclic system comprising a dihydropyran ring fused to a benzene ring, with a ketone at the 3-position and a methoxy group at the 7-position. Understanding this core is crucial for exploring its synthetic derivatization and structure-activity relationships (SAR).

dot graph "Core_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"]; graph [bgcolor="transparent"];

// Define nodes for the structure image structure [image="https://i.imgur.com/2s3F2rC.png", label=""];

// Define invisible nodes for labels C3 [pos="1.5,0.1!", label="C3: Key site for\nsubstitution & reactivity", fontcolor="#EA4335", fontsize=12]; C7 [pos="-2.2,-0.8!", label="C7: Methoxy group\n(influences ADME)", fontcolor="#34A853", fontsize=12]; C2 [pos="1.5,1.5!", label="C2: Potential for\nchiral center", fontcolor="#4285F4", fontsize=12];

// Edges to position labels (can be made invisible) structure -- C3 [style=invis]; structure -- C7 [style=invis]; structure -- C2 [style=invis]; } enddot Caption: Core structure of this compound with key positions highlighted.

Synthetic Methodologies

The synthesis of chroman-3-ones is less documented than that of the isomeric 4-ones. However, established principles of organic synthesis allow for the construction of this scaffold. A representative, multi-step approach is outlined below, starting from a commercially available substituted phenol.

Representative Synthetic Workflow

This workflow illustrates a plausible pathway to synthesize the this compound core. The causality behind each step is critical: the initial protection and subsequent alkylation build the foundational ether linkage, followed by cyclization to form the heterocyclic ring, and finally, oxidation to install the desired ketone.

// Nodes A [label="1. Start: 3-Methoxyphenol"]; B [label="2. O-Alkylation\n(e.g., with Allyl Bromide)"]; C [label="Intermediate: Allyl Ether"]; D [label="3. Claisen Rearrangement\n(Thermal or Lewis Acid Catalyzed)"]; E [label="Intermediate: o-Allylphenol"]; F [label="4. Oxidative Cleavage & Cyclization\n(e.g., Ozonolysis, then reduction & acid catalysis)"]; G [label="Product: this compound"];

// Edges with Reagent Labels A -> B [label=" K2CO3, Acetone "]; B -> C [label=" Forms ether ", style=dashed, color="#5F6368", fontcolor="#5F6368"]; C -> D; D -> E [label=" C-C bond formation ", style=dashed, color="#5F6368", fontcolor="#5F6368"]; E -> F; F -> G [label=" Ring formation & oxidation ", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } enddot Caption: A conceptual workflow for the synthesis of the this compound core.

Spectroscopic and Structural Characterization

Unequivocal identification of synthesized this compound derivatives relies on a combination of modern analytical techniques. While specific data for the 3-one is sparse, data from the closely related and well-studied 7-methoxychroman-4-one analogs provide a strong comparative baseline.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify protons on the chroman skeleton and its substituents. The diastereotopic protons at the C2 and C4 positions would typically appear as complex multiplets. ¹³C NMR confirms the carbon skeleton, with the carbonyl at C3 expected to resonate around 200-210 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and molecular weight of the target compound.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and detailed conformational information such as bond angles and lengths.[5] For example, the crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one has been resolved, providing valuable data on the geometry of the chroman ring system.[5]

| Technique | Expected Observations for this compound Core | Purpose |

| ¹H NMR | Aromatic protons (3H), Methylene protons at C2 & C4 (4H, complex), Methoxy protons (3H, singlet ~3.8 ppm) | Structural Elucidation, Purity |

| ¹³C NMR | Carbonyl carbon (~200-210 ppm), Methoxy carbon (~55 ppm), Aromatic & Aliphatic carbons | Carbon Skeleton Confirmation |

| HRMS (ESI) | [M+H]⁺, [M+Na]⁺ adducts corresponding to the calculated exact mass | Molecular Formula Confirmation |

| FT-IR | Strong C=O stretch (~1720 cm⁻¹), C-O-C stretches (~1250-1050 cm⁻¹) | Functional Group Identification |

Biological Activities and Pharmacological Potential

While research on chroman-3-ones is less extensive than on 4-ones, the existing literature indicates significant therapeutic potential. The core structure serves as an intermediate for developing compounds with anti-inflammatory, neuroprotective, and antioxidant activities.[6]

Anticancer Activity

Derivatives of the chromanone scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[7] Studies on related structures show that substitutions at the C3 position can lead to a significant enhancement in cytotoxicity.[7] For example, 3-arylidene substituted chromanones have been tested against HL-60, NALM-6, and WM-115 cancer cell lines, with their activity being influenced by the isomeric configuration (E/Z) at the C3 substituent.[7] Furthermore, linking heterocyclic moieties like triazoles to chromene-based structures has yielded potent cytotoxic agents, with some compounds showing IC₅₀ values in the low micromolar range and inducing G2/M cell cycle arrest and apoptosis.[8]

Anti-inflammatory and Antioxidant Effects

The chromone and chromanone families are well-regarded for their anti-inflammatory properties.[1] Specific chromone derivatives have been shown to inhibit the generation of superoxide anions from human neutrophils, a key process in inflammatory tissue damage.[4] Structure-activity relationship (SAR) studies in this area have revealed that a methoxy group at the C7 position significantly impacts this inhibitory activity.[4] This strongly suggests that this compound derivatives are promising candidates for the development of novel anti-inflammatory agents.

Structure-Activity Relationships (SAR)

The biological activity of chromanones is highly dependent on the substitution pattern around the core scaffold.[1][3]

-

C3 Position: As mentioned, this position is critical for cytotoxic activity. The introduction of bulky or electron-withdrawing groups can modulate the compound's interaction with biological targets.[7]

-

C7 Position: The methoxy group at C7 is crucial for anti-inflammatory activity by inhibiting superoxide generation.[4] It also plays a role in modulating the pharmacokinetics of the molecule.

-

Aromatic Ring (A-ring): Electron-withdrawing groups at positions 5, 6, and 7 of the chromone scaffold have been shown to enhance anticancer activity in certain series.[1]

-

Stereochemistry: The chroman core can possess chiral centers (e.g., at C2 and C3), and the specific stereoisomer can dramatically affect biological potency and selectivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of chromanone derivatives.

Protocol 1: Synthesis of a 7-Methoxychroman-4-one Derivative (Illustrative)

Rationale: This protocol details the reduction of a chromenone to a chromanone, a common step in flavonoid chemistry.[5] It is presented as an illustrative example of manipulating the chromane skeleton due to the scarcity of published protocols specifically for this compound. The choice of LiAlH₄ and AlCl₃ provides a potent reducing system for the conjugated double bond.

Objective: To reduce 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one to 7-methoxy-3-(4-methoxyphenyl)chroman-4-one.[5]

Materials:

-

7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (starting material)

-

Lithium aluminum hydride (LiAlH₄)

-

Aluminum chloride (AlCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve LiAlH₄ (5.0 mmol) and AlCl₃ (6.0 mmol) in anhydrous THF (10 ml).

-

Cooling: Cool the reaction mixture to 273 K (0 °C) using an ice bath.

-

Addition of Starting Material: Slowly add 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (6.0 mmol) to the stirred reaction mixture.

-

Reaction: Maintain the stirring at 273 K for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water (5 ml) while keeping the flask in the ice bath.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 20 ml).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the resulting crude residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (1:1 v/v).

-

Characterization: Collect the fractions containing the pure product and confirm its identity and purity using NMR and MS analysis.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is frequently used to screen potential anticancer compounds.[8] It relies on the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt to a purple formazan product.

Objective: To determine the in vitro cytotoxic potential of a this compound derivative against a human cancer cell line (e.g., A-549).

Materials:

-

Human cancer cell line (e.g., A-549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound test compound dissolved in DMSO

-

MTT solution (5 mg/ml in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading (Self-Validation): Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The this compound scaffold and its analogs represent a promising, yet underexplored, area in drug discovery. While the isomeric 4-ones have received considerable attention, the unique stereoelectronic properties of the 3-keto group may offer new opportunities for designing selective and potent therapeutic agents. Future research should focus on developing efficient and stereoselective synthetic routes to access a wider diversity of these compounds. Comprehensive screening against various biological targets, supported by computational modeling and detailed SAR studies, will be crucial to unlock the full therapeutic potential of this versatile chemical core. The evidence suggesting the importance of the C7-methoxy group in modulating anti-inflammatory activity provides a strong rationale for prioritizing this specific subclass in the development of next-generation drugs for inflammatory and proliferative diseases.

References

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chroman-3-one [myskinrecipes.com]

- 7. Structure-cytotoxic activity relationship of 3-arylideneflavanone and chromanone (E,Z isomers) and 3-arylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic uses of 7-Methoxychroman-3-one

An In-Depth Technical Guide to the Therapeutic Potential of 7-Methoxychroman-3-one and its Analogs

Executive Summary

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While direct research on this compound is nascent, a comprehensive analysis of its structural analogs—isoflavones and other chromanone derivatives—reveals a strong predictive basis for its therapeutic potential. This guide synthesizes the extensive body of research on this chemical class to project the likely bioactivities of this compound and to provide a strategic framework for its future investigation. Evidence from closely related molecules strongly suggests potential applications in oncology, neurodegenerative disorders, and the mitigation of inflammatory processes. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering mechanistic insights, validated experimental protocols, and a roadmap for exploring the therapeutic utility of this promising molecule.

Part 1: The Chromanone Scaffold: A Foundation for Drug Discovery

The chroman-4-one (or chromanone) heterocyclic system, characterized by a benzene ring fused to a dihydro-γ-pyranone ring, is a cornerstone of natural product chemistry and synthetic drug design.[1] Its structural rigidity and capacity for diverse functionalization make it an ideal scaffold for interacting with a wide array of biological targets. This compound is a specific embodiment of this scaffold, featuring a methoxy group at the C7 position, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

The synthesis of the chromanone core is well-established, often proceeding through the cyclization of phenolic precursors. These methods provide a robust platform for generating libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: Generalized synthetic pathway for the chromanone scaffold.

Part 2: Projected Therapeutic Applications Based on Analog Studies

The therapeutic potential of this compound is inferred from the well-documented activities of its structural relatives. The following sections detail these projected applications, grounded in authoritative research on the broader chromanone class.

Neuroprotective Effects and Potential in Neurodegenerative Disorders

Chromanone derivatives have emerged as multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's Disease (AD).[2] Their mechanisms are often multifaceted, targeting several pathological pathways simultaneously.

-

Mechanism of Action: Research on chromene analogs demonstrates potent neuroprotective effects by inhibiting excitotoxicity and oxidative stress, key factors in neuronal cell death.[3][4] A crucial pathway involves the activation of ERK1/2, leading to the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB is a transcription factor vital for promoting the expression of neuroprotective genes and cell survival. Furthermore, certain chromanone hybrids show dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), offering a synergistic approach to managing AD symptoms.[2]

Caption: Neuroprotective pathways potentially modulated by this compound.

Oncological Applications

A significant body of evidence supports the anticancer activity of the chromanone scaffold. Derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5][6][7]

-

Mechanism of Action: The primary anticancer mechanisms include the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways.[5][6] Flow cytometry analyses of cells treated with chromanone analogs confirm a significant accumulation of cells in this phase, preventing mitosis and proliferation.[5] Concurrently, these compounds trigger apoptosis, or programmed cell death, often through caspase activation.[6] Some derivatives also appear to exert their effects by binding to or interacting with DNA, which can disrupt replication and transcription in cancer cells.[5][8]

Table 1: Cytotoxic Activity of Representative Chromanone Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 3-Benzylidenechromanone Analog (Compound 7) | HL-60 (Leukemia) | Single-digit µM range | Cell Cycle Arrest | [5] |

| Spiropyrazoline Analog (Compound 2) | HL-60 (Leukemia) | Single-digit µM range | G2/M Arrest | [5] |

| 1,2,4-Triazole-linked Chromen-2-one (Compound 4d) | AGS (Gastric Cancer) | 2.63 ± 0.17 | G2/M Arrest, Apoptosis | [6] |

| 7-Methoxyisoflavanone | Multiple | Not specified | Anticancer & Antioxidant |[7] |

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Flavonoids and related chromanones are well-known for their potent antioxidant and anti-inflammatory properties.[9][10][11]

-

Mechanism of Action: The antioxidant activity stems from the ability of the phenolic core to scavenge free radicals, thereby reducing cellular damage from oxidative stress.[9][10] The anti-inflammatory effects are more specific, involving the modulation of key signaling pathways. Studies on related structures show that they can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] This suppression is often achieved by inhibiting the activation of critical transcription factors like NF-κB and signaling cascades like the mitogen-activated protein kinase (MAPK) pathways.[12][13]

Caption: Key inflammatory pathways targeted by chromanone structures.

Part 3: Methodologies for Evaluating this compound

To empirically validate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols are standard, field-proven methodologies for assessing the key bioactivities discussed.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues [mdpi.com]

- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one [benchchem.com]

- 10. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Methoxychroman-3-one and its Derivatives

Abstract

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. This technical guide delves into the mechanistic underpinnings of 7-Methoxychroman-3-one and its structurally related derivatives. While direct, comprehensive research on this compound's specific mechanism of action is limited, this document synthesizes findings from analogous chromanone, chromone, and isoflavanone compounds to build a scientifically grounded understanding of its probable biological targets and cellular effects. This guide will explore potential mechanisms including enzyme inhibition, modulation of signaling pathways, and cytotoxic effects, providing researchers and drug development professionals with a foundational framework for future investigation. We will discuss the established anti-cancer, antioxidant, and neuroprotective activities of related compounds, supported by detailed experimental protocols and data interpretation to foster a deeper understanding of this promising chemical class.

Introduction: The Chromanone Scaffold in Drug Discovery

Chroman-4-one, a heterocyclic compound, serves as a foundational structure in medicinal chemistry. Its derivatives are prevalent in nature and synthetic libraries, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] The therapeutic potential of these compounds is largely determined by the substitution patterns on the chroman-4-one framework.[1] this compound, the focus of this guide, belongs to this versatile class of molecules. While it is often utilized as an intermediate in organic synthesis for more complex pharmaceuticals and natural products, the inherent biological activities of the core structure and its simple derivatives warrant closer examination.[2] The broader family of flavonoids, which includes chromanones, is known for protective effects against a range of age-related diseases, largely attributed to their antioxidant capacity.[3][4]

Putative Mechanisms of Action of this compound and its Analogs

Based on the activities of structurally similar compounds, several mechanisms of action can be proposed for this compound. These are primarily centered around enzyme inhibition and the modulation of cellular signaling pathways.

Enzyme Inhibition

A significant body of research points to the potent and selective inhibition of monoamine oxidase B (MAO-B) by chromone derivatives.[5][6] For instance, a series of 3-styrylchromone derivatives demonstrated selective MAO-B inhibition, with some compounds exhibiting IC50 values in the low nanomolar range.[5][7] The 7-methoxy substitution, in particular, has been suggested to be favorable for the inhibition of MAO-B.[6] This is a critical consideration for the development of therapeutics for neurodegenerative diseases like Parkinson's, where elevated MAO-B activity is implicated in the degradation of dopamine. Molecular docking studies suggest a competitive and reversible mode of inhibition for some chromone derivatives.[6]

Several chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[1] SIRT2 is implicated in neurodegenerative diseases and cancer, making it a valuable therapeutic target. The inhibitory activity is highly dependent on the substituents on the aromatic ring of the chroman-4-one core.[1]

Anticancer and Cytotoxic Activity

Derivatives of 7-methoxychromanone, such as 7-methoxyisoflavanone and 2,3-diarylchromanones, have shown potential anticancer activity.[8] The cytotoxic effects of related chromanone derivatives have been demonstrated against various human cancer cell lines.[9] For example, certain 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties exhibited potent cytotoxic activity, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[9]

Antioxidant Activity

The flavonoid-like structure of chromanones suggests inherent antioxidant properties.[3] Some 2,3-diarylchromanones have demonstrated potential as free radical scavengers.[8] This antioxidant activity is a common feature of flavonoids and contributes to their protective effects against oxidative stress-related diseases.[3][4]

Modulation of Other Signaling Pathways

Recent studies have identified other potential targets for chromone and flavonoid derivatives:

-

Protease-Activated Receptor 4 (PAR4): A flavonoid, 7,4'-dimethoxy-3-hydroxyflavone, was identified as a PAR4 antagonist, inhibiting downstream signaling pathways and reducing thrombus formation.[10]

-

Mitogen-Activated Protein Kinase (MAPK): Some chromone derivatives have been shown to interact with MAPK, a key regulator of cell growth, differentiation, and inflammation.[11]

-

Lipid Metabolism: A 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one derivative was found to have lipid-lowering effects in hepatocytes by inducing the expression of genes involved in fatty acid β-oxidation.[12]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assay (Example: MAO-B)

This protocol outlines a general procedure for assessing the inhibitory effect of a test compound on MAO-B activity.

Materials:

-

Human recombinant MAO-B

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compound (this compound)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the MAO-B enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine).

-

Incubate the plate at 37°C for a specific duration.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest.

Materials:

-

Human cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC50 concentration for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the inhibitory activities of various chromone derivatives against MAO-A and MAO-B.

| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| Compound 19 (3-styrylchromone derivative) | MAO-A | 25 | >1 | [7] |

| MAO-B | 2.2 | |||

| Compound 21 (3-styrylchromone derivative) | MAO-A | 22 | ~1 | [7] |

| MAO-B | 23 | |||

| Compound 33 (3-(N-cyclicamino)-chromone) | MAO-B | 15 | >6700 | [6] |

Signaling Pathway and Workflow Diagrams

Caption: Putative inhibitory action of this compound on MAO-B metabolism of dopamine.

Caption: Experimental workflow for analyzing cell cycle arrest induced by a test compound.

Conclusion and Future Directions

The chromanone scaffold, including this compound, holds significant promise for the development of novel therapeutic agents. While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on related compounds provides a strong foundation for targeted investigation. The potential for this class of molecules to act as enzyme inhibitors (e.g., MAO-B, SIRT2) and to induce cytotoxic effects in cancer cells highlights key areas for future research.

Further studies should focus on:

-

Direct Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific binding partners of this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound and its optimized derivatives in animal models of neurodegenerative diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically applying the experimental approaches outlined in this guide, the scientific community can further unravel the therapeutic potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Chroman-3-one [myskinrecipes.com]

- 3. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. libir.josai.ac.jp [libir.josai.ac.jp]

- 8. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]